Cas no 21811-64-3 (Phenol,4,4'-[1,4-phenylenebis(2,1-diazenediyl)]bis-)

Phenol,4,4'-[1,4-phenylenebis(2,1-diazenediyl)]bis- structure
21811-64-3 structure
Product Name:Phenol,4,4'-[1,4-phenylenebis(2,1-diazenediyl)]bis-
CAS No:21811-64-3
MF:C18H14N4O2
MW:318.3293633461
CID:267401
PubChem ID:89067
Update Time:2025-04-19

Phenol,4,4'-[1,4-phenylenebis(2,1-diazenediyl)]bis- Chemical and Physical Properties

Names and Identifiers

    • Phenol,4,4'-[1,4-phenylenebis(2,1-diazenediyl)]bis-
    • 4-[[4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl]hydrazinylidene]cyclohexa-2,5-dien-1-one
    • 4,4'-(benzene-1,4-diyldihydrazin-2-yl-1-ylidene)biscyclohexa-2,5-dien-1-one
    • 4,4'-(p-Phenylenebis(azo))diphenol
    • 4-[4-(4-hydroxyphenyl)azophenyl]azophenol
    • p,p'-(p-Phenylenebis(azo))bisphenol
    • Phenol, 4,4'-(1,4-phenylenebis(2,1-diazenediyl))bis-
    • Phenol, 4,4'-(1,4-phenylenebis(azo))bis-
    • DTXSID1066732
    • 21811-64-3
    • EINECS 244-589-4
    • P,P'-[P-PHENYLENEBIS(AZO)]BISPHENOL
    • Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-
    • SCHEMBL9367894
    • NS00049432
    • Inchi: 1S/C18H14N4O2/c23-17-9-5-15(6-10-17)21-19-13-1-2-14(4-3-13)20-22-16-7-11-18(24)12-8-16/h1-12,23-24H/b21-19+,22-20+
    • InChI Key: AOCDFLRLNPGEIC-FLFKKZLDSA-N
    • SMILES: OC1C=CC(=CC=1)/N=N/C1C=CC(=CC=1)/N=N/C1C=CC(=CC=1)O

Computed Properties

  • Exact Mass: 318.11182
  • Monoisotopic Mass: 318.11167570g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 379
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 89.9Ų

Experimental Properties

  • PSA: 89.9
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